molecular formula C10H18O B3020672 [1-(prop-2-en-1-yl)cyclohexyl]methanol CAS No. 67838-03-3

[1-(prop-2-en-1-yl)cyclohexyl]methanol

Cat. No.: B3020672
CAS No.: 67838-03-3
M. Wt: 154.253
InChI Key: TWIDQZUNEQIBFJ-UHFFFAOYSA-N
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Description

[1-(prop-2-en-1-yl)cyclohexyl]methanol: is an organic compound with the molecular formula C10H18O It is a cyclohexane derivative with a prop-2-en-1-yl group attached to the cyclohexane ring and a methanol group attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(prop-2-en-1-yl)cyclohexyl]methanol typically involves the alkylation of cyclohexanone with allyl bromide, followed by reduction. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation step. The reduction step can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(prop-2-en-1-yl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form cyclohexylmethanol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents include thionyl chloride and phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexylmethanol derivatives.

    Substitution: Cyclohexyl halides.

Scientific Research Applications

Chemistry: In chemistry, [1-(prop-2-en-1-yl)cyclohexyl]methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further functionalization.

Biology: In biological research, this compound can be used as a model compound to study the effects of cyclohexane derivatives on biological systems. It may also be used in the development of new pharmaceuticals.

Medicine: In medicine, this compound has potential applications in the development of new drugs due to its ability to interact with biological targets. Its derivatives may exhibit pharmacological activities that can be harnessed for therapeutic purposes.

Industry: In industry, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure makes it a valuable building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of [1-(prop-2-en-1-yl)cyclohexyl]methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

    Cyclohexylmethanol: Similar in structure but lacks the prop-2-en-1-yl group.

    Cyclohexanone: An oxidized form of cyclohexylmethanol.

    Allylcyclohexane: Similar in structure but lacks the hydroxyl group.

Uniqueness: The uniqueness of [1-(prop-2-en-1-yl)cyclohexyl]methanol lies in its combination of a cyclohexane ring, a prop-2-en-1-yl group, and a methanol group

Properties

IUPAC Name

(1-prop-2-enylcyclohexyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-6-10(9-11)7-4-3-5-8-10/h2,11H,1,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIDQZUNEQIBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of cyclohexane carbaldehyde (2.24 g) in N,N-dimethylformamide (30 mL) were added potassium tert-butoxide (2.70 g) and allyl bromide (4.33 mL) under ice cooling. The solution was stirred under ice cooling for 30 minutes. Water and 1N hydrochloric acid were then added to the solution, and it was extracted with diethyl ether. The organic layer was washed with water and saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. To a solution of the resulting residue in ethanol (60 mL) was added sodium borohydride (567 mg) under ice cooling. The solution was stirred at room temperature for 16 hours. Acetic acid was added to the solution, and it was concentrated under reduced pressure. To the resulting residue was added saturated aqueous sodium bicarbonate solution, and it was extracted with diethyl ether. The organic layer was washed in turn with water and saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by column chromatography (silica gel, hexane:ethyl acetate=4:1) to give the title compound (1.47 g).
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2.24 g
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2.7 g
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4.33 mL
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30 mL
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